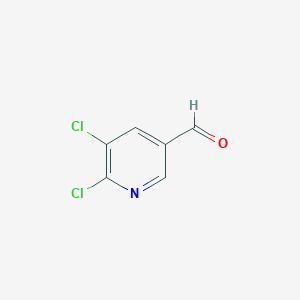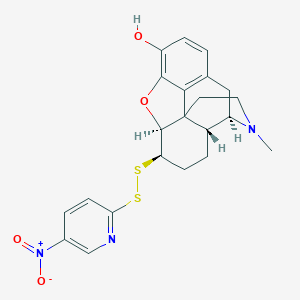
6-(5'-Nitro-2'-pyridyldithio)deoxydihydromorphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(5'-Nitro-2'-pyridyldithio)deoxydihydromorphine is a synthetic opioid that has been developed for research purposes. It is a derivative of morphine and has been used in scientific research to study the mechanism of action of opioids and their effects on the body.
Scientific Research Applications
6-(5'-Nitro-2'-pyridyldithio)deoxydihydromorphine has been used in scientific research to study the mechanism of action of opioids. It has been used to investigate the binding of opioids to the mu, delta, and kappa receptors in the brain. It has also been used to study the effects of opioids on the release of neurotransmitters such as dopamine and serotonin.
Mechanism of Action
6-(5'-Nitro-2'-pyridyldithio)deoxydihydromorphine acts on the opioid receptors in the brain, which are responsible for the analgesic and euphoric effects of opioids. It binds to the mu, delta, and kappa receptors, which are G protein-coupled receptors. This binding leads to the inhibition of the release of neurotransmitters such as substance P, which is responsible for the transmission of pain signals. It also leads to the activation of the reward pathway in the brain, which is responsible for the euphoric effects of opioids.
Biochemical and Physiological Effects:
6-(5'-Nitro-2'-pyridyldithio)deoxydihydromorphine has been shown to have similar biochemical and physiological effects to other opioids. It has been shown to have analgesic effects, as well as sedative and respiratory depressant effects. It has also been shown to have effects on the gastrointestinal system, including constipation and nausea.
Advantages and Limitations for Lab Experiments
One advantage of using 6-(5'-Nitro-2'-pyridyldithio)deoxydihydromorphine in lab experiments is its high potency and selectivity for the opioid receptors. This allows for precise experiments and reduces the risk of off-target effects. However, one limitation is the potential for addiction and abuse, which can complicate the interpretation of results.
Future Directions
There are several future directions for research on 6-(5'-Nitro-2'-pyridyldithio)deoxydihydromorphine. One direction is the investigation of its effects on the immune system, as opioids have been shown to have immunomodulatory effects. Another direction is the development of new derivatives that have improved selectivity and potency for the opioid receptors. Finally, there is a need for further research on the long-term effects of opioids on the brain and body, including the potential for addiction and tolerance.
Synthesis Methods
The synthesis of 6-(5'-Nitro-2'-pyridyldithio)deoxydihydromorphine involves several steps. The first step is the protection of the hydroxyl group of morphine with a benzyl group. The second step involves the reaction of the protected morphine with 5-nitro-2-pyridinethiol to form the thioether derivative. The third step is the removal of the benzyl group to yield 6-(5'-Nitro-2'-pyridyldithio)deoxydihydromorphine.
properties
CAS RN |
130178-43-7 |
|---|---|
Product Name |
6-(5'-Nitro-2'-pyridyldithio)deoxydihydromorphine |
Molecular Formula |
C22H23N3O4S2 |
Molecular Weight |
457.6 g/mol |
IUPAC Name |
(4R,4aR,7R,7aS)-3-methyl-7-[(5-nitropyridin-2-yl)disulfanyl]-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |
InChI |
InChI=1S/C22H23N3O4S2/c1-24-9-8-22-14-4-6-17(30-31-18-7-3-13(11-23-18)25(27)28)21(22)29-20-16(26)5-2-12(19(20)22)10-15(14)24/h2-3,5,7,11,14-15,17,21,26H,4,6,8-10H2,1H3/t14-,15+,17+,21+,22?/m0/s1 |
InChI Key |
RAEKUJQUZFRYFZ-HVSMRNTNSA-N |
Isomeric SMILES |
CN1CCC23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@@H]3[C@@H](CC4)SSC6=NC=C(C=C6)[N+](=O)[O-] |
SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)SSC6=NC=C(C=C6)[N+](=O)[O-] |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)SSC6=NC=C(C=C6)[N+](=O)[O-] |
synonyms |
6-(5'-nitro-2'-pyridyldithio)deoxydihydromorphine NPDM |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2z)-1,3-Oxazolidin-2-Ylidene]sulfuric Diamide](/img/structure/B153984.png)

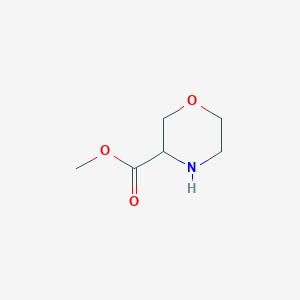
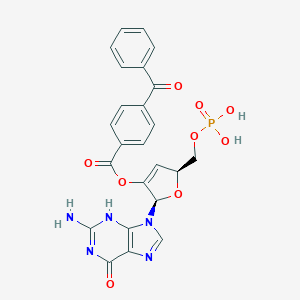

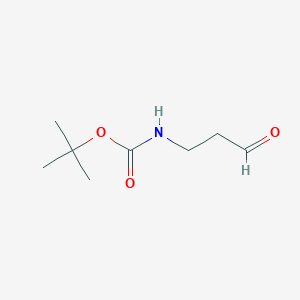

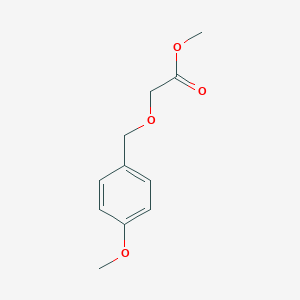

![4H,9H-Dipyrazolo[1,5-A:1',5'-D]pyrazine-4,9-dione](/img/structure/B154007.png)
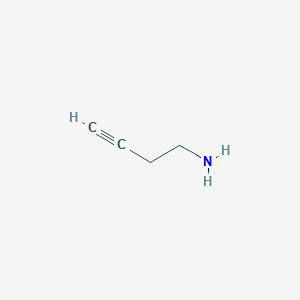

![O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene](/img/structure/B154022.png)
